Diethylcarbamazine Citrate

Description

Properties

IUPAC Name |

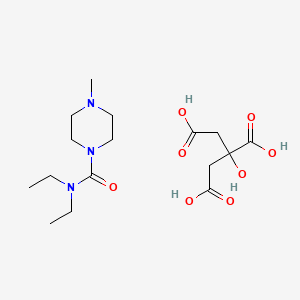

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O.C6H8O7, C16H29N3O8 | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-89-1 (Parent) | |

| Record name | Diethylcarbamazine citrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045555 | |

| Record name | Diethylcarbamazine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

1642-54-2, 16354-46-4 | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylcarbamazine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcarbamazine citrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC152050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylcarbamazine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcarbamazine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS1Z389K8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

286 to 289 °F (EPA, 1998), 141-143 °C | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethylcarbamazine Citrate: A Technical Analysis of its Antifilarial Mechanism of Action

Abstract

Diethylcarbamazine (DEC) citrate has been a cornerstone of antifilarial therapy for over 70 years, yet its precise mechanism of action has been a subject of continuous investigation. Historically viewed as a host-dependent drug, recent evidence has unveiled a more complex, dual-action mechanism involving both direct effects on the parasite and significant modulation of the host's innate immune and inflammatory responses. This technical guide synthesizes current research, presenting a detailed overview of the molecular pathways, key experimental findings, and quantitative data that define our modern understanding of DEC. We explore its direct targeting of parasite-specific ion channels and its intricate interplay with the host's arachidonic acid and nitric oxide signaling pathways, providing a comprehensive resource for professionals in parasitology and drug development.

Introduction to Diethylcarbamazine

First discovered in 1947, Diethylcarbamazine (N,N-diethyl-4-methyl-1-piperazine carboxamide) is a piperazine derivative used in the treatment of lymphatic filariasis (caused by Wuchereria bancrofti, Brugia malayi, and Brugia timori) and loiasis.[1][2][3] It is primarily effective against the larval stage of the worms (microfilariae) but also possesses activity against adult worms (macrofilaricidal effects).[4][5] The long-standing paradox of DEC has been its rapid and potent efficacy in vivo contrasted with its limited activity in in vitro cultures, pointing towards a critical role for the host in mediating its therapeutic effect.[6][7] This document elucidates the two primary arms of its mechanism: direct parasitic action and host-mediated responses.

The Dual-Action Mechanism of DEC

The antifilarial effects of DEC are not attributable to a single molecular interaction but rather a synergistic combination of two distinct but interconnected mechanisms.

Direct Action on Parasite Musculature via TRP Channels

Contrary to earlier beliefs that DEC had no direct effect on the parasite, recent research has definitively shown that it acts as an agonist on specific parasite ion channels.[8][9]

-

Targeting of TRP Channels: DEC directly activates Transient Receptor Potential (TRP) channels in the body wall muscle of filarial worms.[8][9] The primary target identified in Brugia malayi is TRP-2 , a TRPC-like channel subunit.[8][10][11] Other TRPM-like subunits, GON-2 and CED-11 , also contribute to the response.[8][9]

-

Downstream Signaling and Paralysis: Activation of these channels leads to a rapid (<30 seconds) influx of Ca²⁺ into the muscle cells.[8][10] This sudden increase in intracellular calcium triggers muscle contraction, resulting in a temporary spastic paralysis of the parasite that can last for several hours.[8][9] This immobilization is believed to hinder the parasite's ability to migrate and maintain its position within the host's vasculature or lymphatics, making it more susceptible to immune clearance.[4]

-

Secondary Activation of SLO-1 Channels: The DEC-induced Ca²⁺ influx subsequently activates SLO-1 , a large-conductance Ca²⁺-activated potassium channel.[8][10] This leads to an outward K⁺ current, which is a repolarizing mechanism. The temporary nature of the paralysis may be due to the eventual inactivation of the TRP channels.[8]

Host-Mediated Action: Sensitization to Immune Clearance

The classic understanding of DEC's mechanism revolves around its ability to alter the host's inflammatory and immune response, effectively "unmasking" the microfilariae for destruction by host cells.[4][7] This is primarily achieved through interference with the arachidonic acid metabolic pathway and requires the host's nitric oxide system.

-

Interference with the Arachidonic Acid Pathway: DEC is an inhibitor of arachidonic acid metabolism.[3][7] This pathway, involving cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, produces prostaglandins and leukotrienes, which are key mediators of inflammation and vascular function.[6] By altering the production of these eicosanoids in both the parasite and host endothelial cells, DEC is thought to change the surface properties of the microfilariae, making them recognizable by the host immune system.[7][12] This leads to amplified adhesion of platelets and granulocytes (especially eosinophils) to the parasite, culminating in their destruction.[7]

-

Essential Role of iNOS and COX-1: The rapid clearance of microfilariae is critically dependent on the host's inducible nitric oxide synthase (iNOS).[6][13] Studies using iNOS knockout mice showed a complete lack of DEC activity, whereas the efficacy of ivermectin was unaffected.[6] This demonstrates that host-derived nitric oxide is essential for the DEC-mediated sequestration of the parasites. Furthermore, DEC treatment leads to a reduction in COX-1 protein in host cells, confirming its interaction with the cyclooxygenase pathway.[6][13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro, ex vivo, and in vivo studies, highlighting the concentrations at which DEC exerts its effects and its clinical efficacy.

| Parameter | Organism/System | Value / Effect | Reference(s) |

| In Vitro / Ex Vivo Activity | |||

| IC₅₀ (Motility Inhibition @ 30 min) | B. malayi microfilariae | 4.0 ± 0.6 µM | [9] |

| EC₅₀ (Inward Current Response) | B. malayi muscle | 39.1 ± 0.6 µM | [9] |

| Ca²⁺ Signal Increase (Fluorescence) | B. malayi muscle | 15.4% ± 4.2% increase with 30 µM DEC | [10] |

| In Vivo Efficacy & Host Interaction | |||

| Efficacy Reduction with Dexamethasone | Mouse Model | ~90% reduction | [6][13] |

| Efficacy Reduction with Indomethacin | Mouse Model | 56% reduction | [6][13] |

| Microfilariae Clearance | Human | 57% killed by a single 6 mg/kg dose | [2] |

| Microfilariae Production Reduction | Human | 67% reduction after a single 6 mg/kg dose | [2] |

| Macrofilaricidal "Sensitive Response" | Human | 51.3% of worm nests at 6-12 mg/kg dose | [14] |

| Microfilaremia Prevalence Reduction | Human (MDA) | 72% with DEC + Albendazole; 51% with DEC alone | [15] |

Key Experimental Protocols

The following sections detail the methodologies used in pivotal experiments that have shaped our understanding of DEC's mechanism of action.

In Vivo Microfilariae Sequestration Assay in Mice

This protocol is used to assess the rapid, host-dependent clearance of microfilariae from peripheral blood.

-

Objective: To quantify the rate of microfilariae clearance from circulation following DEC administration and determine the role of host factors (e.g., iNOS).[6]

-

Methodology:

-

Infection: BALB/c mice (or knockout strains like iNOS-/- and their corresponding wild-type controls) are injected intravenously with B. malayi microfilariae.[6]

-

Baseline Measurement: 24 hours post-infection, a baseline blood sample is taken from the tail to quantify the pre-treatment microfilaremia.[6]

-

Treatment: A single oral dose of DEC (e.g., 100 mg/kg) or a vehicle control is administered. For inhibitor studies, drugs like dexamethasone or indomethacin are given prior to DEC.[6][13]

-

Monitoring: Blood is sampled at short intervals (e.g., 5, 15, 30, 60 minutes) and long-term intervals (24 hours, 2 weeks) to monitor the number of circulating microfilariae.[6]

-

Analysis: The percentage reduction in microfilaremia is calculated relative to the baseline count and compared between treatment and control groups.[6]

-

Ex Vivo Calcium Imaging of Parasite Muscle Cells

This protocol allows for the direct visualization of DEC's effect on intracellular calcium dynamics in isolated parasite muscle.

-

Objective: To directly measure changes in intracellular Ca²⁺ concentration in Brugia muscle cells in response to DEC.[10]

-

Methodology:

-

Preparation: Adult female B. malayi are dissected to expose the body wall muscle.[10]

-

Dye Loading: The exposed muscle cells are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[10]

-

Imaging: The preparation is placed on a microscope stage equipped for fluorescence imaging. A baseline fluorescence level is recorded.[10]

-

Drug Application: The muscle is perfused with a solution containing a known concentration of DEC (e.g., 30 µM) for a set period (e.g., 5 minutes), and the change in fluorescence is continuously recorded.[10]

-

Positive Control: To ensure cell viability, a high-concentration CaCl₂ solution (e.g., 10 mM) is applied at the end of the experiment to elicit a maximum Ca²⁺ signal.[10]

-

Analysis: The change in fluorescence intensity upon DEC application is quantified as a percentage increase over the baseline.[10]

-

Conclusion and Future Directions

The mechanism of action for diethylcarbamazine citrate is a compelling example of a dual-strategy antiparasitic agent. It leverages a direct, albeit temporary, paralytic effect on the parasite by targeting TRP channels, while simultaneously coopting the host's innate immune system through modulation of the arachidonic acid and nitric oxide pathways. This combined assault effectively immobilizes the microfilariae and tags them for destruction.

For drug development professionals, this dual mechanism presents both challenges and opportunities. Targeting parasite-specific TRP channels could lead to the development of new, more potent paralytic agents. Understanding the synergistic relationship between DEC and SLO-1 channel activators like emodepside opens avenues for combination therapies that could enhance efficacy and combat potential resistance.[10] Furthermore, elucidating the precise molecular interactions between DEC, host endothelial cells, and immune effectors could identify novel host-directed therapeutic targets to augment the efficacy of existing and future antifilarial drugs. A deeper understanding of these intricate pathways will be crucial for designing the next generation of macro- and microfilaricidal agents to support global filariasis elimination programs.

References

- 1. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Filariasis Control with Diethylcarbamazine in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The Immunological Role of Vascular and Lymphatic Endothelial Cells in Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethylcarbamazine elicits Ca 2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]

- 13. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of the efficacy of diethylcarbamazine on adult Wuchereria bancrofti in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Community-based study to assess the efficacy of DEC plus ALB against DEC alone on bancroftian filarial infection in endemic areas in Tamil Nadu, south India - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Diethylcarbamazine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylcarbamazine (DEC) citrate has been a cornerstone in the treatment of lymphatic filariasis and other parasitic infections for decades. Despite its long-standing clinical use, a comprehensive understanding of its molecular targets has remained somewhat elusive. This technical guide consolidates the current knowledge on the molecular interactions of DEC, providing an in-depth resource for researchers and professionals in drug development. This document summarizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways influenced by this pivotal anti-filarial agent.

Core Molecular Targets

The primary molecular targets of Diethylcarbamazine Citrate can be broadly categorized into two main groups: components of the arachidonic acid metabolic pathway in the host and parasite, and specific Transient Receptor Potential (TRP) channels in nematodes.

Modulation of the Arachidonic Acid Pathway

DEC's mechanism of action is significantly linked to its ability to interfere with the metabolism of arachidonic acid. This interference disrupts the production of key inflammatory mediators, thereby affecting both the host's immune response and the parasite's ability to evade it. The primary enzymatic targets within this pathway are Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) .

Quantitative Data on Arachidonic Acid Pathway Modulation

While specific binding affinities and IC50 values for the direct interaction of DEC with purified COX and 5-LOX enzymes are not extensively documented in publicly available literature, its functional impact on the production of downstream metabolites has been quantified.

| Target Pathway | Measured Effect | Organism/Cell Line | Concentration/EC50 | Citation(s) |

| 5-Lipoxygenase Pathway | Inhibition of sulfidopeptide leukotriene formation | Rat Basophil Leukemia (RBL) cells | EC50: 3 mM | [1] |

| Cyclooxygenase Pathway | Inhibition of Prostacyclin (PGI2) release | Endothelial monolayers | 78% inhibition at 2.5 µM | |

| Inhibition of Prostaglandin E2 (PGE2) release | Endothelial monolayers | 57% inhibition at 2.5 µM | ||

| Inhibition of Thromboxane B2 (TxB2) release | Endothelial monolayers | 75% inhibition at 2.5 µM |

Signaling Pathway: DEC's Impact on Arachidonic Acid Metabolism

Agonism of Nematode Transient Receptor Potential (TRP) Channels

A more recently discovered and direct mode of action of DEC involves its interaction with specific TRP channels in filarial nematodes. This interaction leads to a cascade of events culminating in spastic paralysis of the worms, facilitating their clearance by the host's immune system. The key targets identified are TRP-2 (a TRPC-like channel) , and to a lesser extent, GON-2 and CED-11 (TRPM-like channels) .[2]

Quantitative Data on TRP Channel Activation

| Target Channel | Measured Effect | Organism | EC50 / IC50 | Citation(s) |

| TRP Channels | Induces inward current | Brugia malayi muscle | EC50: 39.1 ± 0.6 µM | [3] |

| TRP Channels | Peak outward current response | Brugia malayi muscle | EC50: 13.9 ± 1.3 µM | [3] |

| Motility | Inhibition of motility | Brugia malayi microfilariae | IC50: 4.4 ± 0.3 µM (at 30s) | [2] |

Signaling Pathway: DEC-Mediated TRP Channel Activation in Nematodes

Detailed Experimental Protocols

Assay for Inhibition of Leukotriene Formation in Rat Basophil Leukemia (RBL) Cells

This protocol is based on the methodology used to determine the EC50 of DEC for the inhibition of sulfidopeptide leukotriene formation.[1]

Objective: To quantify the inhibitory effect of this compound on the production of leukotrienes in a cellular context.

Materials:

-

Rat Basophil Leukemia (RBL-1) cells

-

Arachidonic Acid (AA)

-

Calcium Ionophore A23187

-

This compound (DEC)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium)

-

Phosphate Buffered Saline (PBS)

-

Methanol

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

UV detector

-

Scintillation counter (if using radiolabeled AA)

Procedure:

-

Cell Culture: Culture RBL-1 cells to a density of approximately 1-2 x 10^6 cells/mL in appropriate culture medium.

-

Cell Harvest and Resuspension: Harvest the cells by centrifugation and wash with PBS. Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 10^7 cells/mL.

-

Pre-incubation with DEC: Aliquot the cell suspension and pre-incubate with varying concentrations of DEC (e.g., 0.1 mM to 10 mM) for 15-30 minutes at 37°C. Include a vehicle control (no DEC).

-

Stimulation of Leukotriene Synthesis: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 (final concentration ~1-5 µM) and arachidonic acid (final concentration ~10-30 µM). If using radiolabeled AA, add it at this step.

-

Incubation: Incubate the cell suspension for 10-15 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding ice-cold methanol to a final concentration of 50-80%.

-

Extraction of Leukotrienes: Centrifuge the samples to pellet cell debris. The supernatant contains the leukotrienes. Acidify the supernatant to pH 3-4 with a weak acid and extract the lipids using a solid-phase extraction cartridge (e.g., C18).

-

Analysis by RP-HPLC: Elute the leukotrienes from the cartridge and analyze the samples by RP-HPLC. Use a suitable mobile phase to separate the different leukotriene species (e.g., LTC4, LTB4).

-

Quantification: Monitor the elution profile using a UV detector at a wavelength appropriate for leukotrienes (e.g., 280 nm). If radiolabeled AA was used, collect fractions and determine the radioactivity by scintillation counting.

-

Data Analysis: Calculate the amount of each leukotriene produced in the presence of different DEC concentrations relative to the vehicle control. Plot the percentage of inhibition against the DEC concentration and determine the EC50 value.

Experimental Workflow for Leukotriene Inhibition Assay

Whole-Cell Patch-Clamp Recording of Brugia malayi Muscle Cells

This protocol is based on the electrophysiological methods used to characterize the effects of DEC on nematode TRP channels.[2][3]

Objective: To measure the ion channel currents in Brugia malayi muscle cells in response to the application of this compound.

Materials:

-

Adult female Brugia malayi worms

-

Dissection microscope

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

Sylgard-coated recording chamber

-

Brugia malayi bath solution (e.g., 23 mM NaCl, 110 mM NaAc, 5 mM KCl, 1 mM CaCl₂, 4 mM MgCl₂, 5 mM HEPES, 11 mM D-glucose, 10 mM sucrose, pH 7.2)

-

Pipette solution (e.g., 120 mM KCl, 20 mM KOH, 4 mM MgCl₂, 5 mM Tris, 0.25 mM CaCl₂, 4 mM NaATP, 5 mM EGTA, 36 mM sucrose, pH 7.2)

-

This compound (DEC) stock solution

Procedure:

-

Dissection: Dissect adult female B. malayi to expose the body wall muscles in a recording chamber filled with bath solution.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with pipette solution.

-

Cell Identification and Sealing: Under microscopic observation, approach a muscle cell with the patch pipette. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Record baseline currents.

-

DEC Application: Perfuse the recording chamber with bath solution containing the desired concentration of DEC. Record the changes in membrane current.

-

Data Analysis: Analyze the recorded currents to determine the effect of DEC on ion channel activity (e.g., changes in current amplitude, kinetics).

Calcium Imaging of Ascaris suum Intestine

This protocol is adapted from studies investigating DEC-induced calcium signaling in nematode tissues.[4][5]

Objective: To visualize and quantify changes in intracellular calcium concentration in Ascaris suum intestinal cells in response to this compound.

Materials:

-

Adult Ascaris suum

-

Fluo-3 AM calcium indicator dye

-

Pluronic F-127

-

Ascaris Perienteric Fluid (APF) buffer

-

This compound (DEC) stock solution

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Tissue Preparation: Dissect the intestine from an adult A. suum and mount it in a perfusion chamber.

-

Dye Loading: Incubate the intestinal tissue in APF containing Fluo-3 AM and a small amount of Pluronic F-127 for 60-90 minutes at room temperature to allow the dye to enter the cells.

-

Washing: Wash the tissue with fresh APF to remove excess dye.

-

Baseline Imaging: Under the fluorescence microscope, acquire baseline fluorescence images of the intestinal cells.

-

DEC Application: Perfuse the chamber with APF containing the desired concentration of DEC.

-

Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor changes in intracellular calcium levels.

-

Data Analysis: Measure the changes in fluorescence intensity in individual cells or regions of interest over time. The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Conclusion

The molecular pharmacology of this compound is multifaceted, involving both the host's inflammatory pathways and direct actions on the parasite's neuromuscular system. Its ability to inhibit key enzymes in the arachidonic acid cascade, namely COX and 5-LOX, modulates the production of prostaglandins and leukotrienes, thereby influencing the inflammatory response and parasite clearance. Concurrently, DEC acts as an agonist on specific nematode TRP channels, leading to calcium influx, muscle contraction, and spastic paralysis of the worms. This dual-pronged attack on both host and parasite systems likely underpins its efficacy as an anti-filarial agent. Further research to elucidate the precise binding kinetics and structural interactions of DEC with its molecular targets will be invaluable for the development of next-generation anti-parasitic drugs.

References

- 1. Inhibition of the leukotriene synthetase of rat basophil leukemia cells by diethylcarbamazine, and synergism between diethylcarbamazine and piriprost, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diethylcarbamazine, TRP channels and Ca2+ signaling in cells of the Ascaris intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Diethylcarbamazine Citrate's Effect on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylcarbamazine (DEC) has been a cornerstone in the treatment of lymphatic filariasis since its discovery in 1947.[1][2] While its efficacy as a microfilaricidal agent is well-established, the precise mechanism of action has been a subject of ongoing research. A significant body of evidence points to DEC's interference with arachidonic acid (AA) metabolism as a key component of its therapeutic and anti-inflammatory effects.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the effects of DEC on the arachidonic acid cascade, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Core Mechanism of Action

The primary mechanism through which DEC is thought to exert its effects is by modulating the host's immune response to the microfilariae, making them more susceptible to immune clearance.[7] A crucial aspect of this immunomodulation is the inhibition of arachidonic acid metabolism in both the host and the parasite.[2][4][5][6][7] DEC interferes with both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a reduction in the production of key inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes.[3][8][9] This disruption of eicosanoid synthesis is believed to contribute to the paralysis and sequestration of microfilariae, facilitating their destruction by the host's immune system.[5][7]

Impact on the Cyclooxygenase (COX) Pathway

DEC has been shown to inhibit the COX pathway, which is responsible for the synthesis of prostanoids, including prostaglandins and thromboxanes. This inhibition has been observed in various experimental models.

Quantitative Data on COX Pathway Inhibition

| Metabolite | Cell/System | DEC Concentration | Inhibition | Reference |

| Prostacyclin (PGI2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 78% | [10] |

| Prostaglandin E2 (PGE2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 57% | [10] |

| Thromboxane B2 (TxB2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 75% | [10] |

| Prostaglandin E2 (PGE2) | Wuchereria bancrofti infected microfilaraemics (plasma) | Standard therapeutic dose | Significant reduction at 12h post-treatment | [11] |

| 6-keto-PGF1α (PGI2 metabolite) | Wuchereria bancrofti infected microfilaraemics (plasma) | Standard therapeutic dose | Significant reduction at 12h post-treatment | [11] |

| Prostaglandin D2 (PGD2) | Purified human lung mast cells | 1-3 mM (IC50) | >90% | [12] |

Experimental Protocols

In Vitro Endothelial Cell Prostanoid Production Assay [10]

-

Cell Culture: Bovine pulmonary arterial endothelial cells were grown to confluence in monolayers.

-

Drug Incubation: The endothelial cell monolayers were incubated with DEC (2.5 µM).

-

Metabolite Measurement: The release of prostacyclin, PGE2, and thromboxane B2 into the cell culture supernatant was measured. High-pressure liquid chromatography (HPLC) was used to confirm the inhibition of these COX pathway products.

-

Enzyme Activity Assay: Prostaglandin H2 synthase (cyclooxygenase) activity was assessed and found to be reduced to a degree similar to that of acetylsalicylic acid.

In Vivo Study in Human Patients with Filariasis [11]

-

Study Population: Individuals infected with Wuchereria bancrofti (microfilaraemics) and normal healthy individuals.

-

Treatment: Microfilaraemic patients were treated with DEC.

-

Sample Collection: Blood samples were collected at pre-treatment and at 3, 9, 12, 36, and 72 hours post-DEC treatment.

-

Metabolite Quantification: Plasma concentrations of PGE2 and 6-keto-PGF1α were quantified.

-

Parasitological Assessment: Microfilariae counts were determined at pre-treatment and at 36 and 72 hours post-treatment using the membrane filtration technique.

Impact on the Lipoxygenase (LOX) Pathway

DEC is also a known inhibitor of the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory responses, including leukocyte chemotaxis and vascular permeability.

Quantitative Data on LOX Pathway Inhibition

| Metabolite | Cell/System | DEC Concentration | Inhibition | Reference |

| Sulfidopeptide Leukotrienes (LTC4, LTD4, LTE4) | Rat Basophil Leukemia (RBL) cells | 3 mM (EC50) | 50% | [13] |

| Leukotriene C4 (LTC4) | RBL cell-free particulate enzyme | 1.5 mM (at 10 µM LTA4) to >40 mM (at 500 µM LTA4) | Competitive inhibition with respect to LTA4 | [13] |

Experimental Protocols

In Vitro Rat Basophil Leukemia (RBL) Cell Assay [13]

-

Cell Culture: Rat basophil leukemia (RBL) cells were used as a model system for studying leukotriene synthesis.

-

Drug Incubation: RBL cells were incubated with varying concentrations of DEC.

-

Leukotriene Measurement: The formation of sulfidopeptide leukotrienes was measured.

-

Cell-Free Enzyme Assay: A detergent-solubilized cell-free particulate enzyme preparation from RBL cells, capable of converting LTA4 to LTC4 (LTC4 synthetase), was used to further investigate the mechanism of inhibition. The assay was performed with varying concentrations of both DEC and the substrate LTA4.

In Vivo Murine Model of Asthma [14]

-

Animal Model: Ovalbumin-sensitized mice were used as a model for allergic asthma.

-

Treatment: Sensitized mice were pre-treated with DEC.

-

Challenge: Mice were challenged with ovalbumin to induce an inflammatory response.

-

Outcome Measurement: Eosinophil numbers in the bone marrow, peritoneal lavage fluid, and spleen were quantified to assess the effect of DEC on the allergen-induced hematological response. 5-LO-deficient mutant mice were also used to confirm that the effect of DEC is dependent on the 5-LO pathway.

Visualizing the Impact of DEC on Arachidonic Acid Metabolism

Signaling Pathway of Arachidonic Acid Metabolism

Caption: DEC inhibits both the COX and LOX pathways of arachidonic acid metabolism.

Experimental Workflow for In Vitro Endothelial Cell Assay

Caption: Workflow for assessing DEC's effect on endothelial prostanoid production.

Logical Relationship of DEC's Anti-filarial Action

Caption: Proposed mechanism of DEC's anti-filarial action via AA metabolism.

Conclusion

The interference of Diethylcarbamazine Citrate with the arachidonic acid metabolism is a critical component of its therapeutic action. By inhibiting both the cyclooxygenase and lipoxygenase pathways, DEC effectively reduces the production of pro-inflammatory eicosanoids. This dual inhibition not only contributes to its anti-inflammatory properties but is also intricately linked to its anti-filarial efficacy, leading to the sensitization and subsequent clearance of microfilariae by the host's immune system. Further research into the specific interactions between DEC and the enzymes of the arachidonic acid cascade will continue to enhance our understanding of this important drug and may pave the way for the development of novel anti-parasitic and anti-inflammatory therapies.

References

- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 3. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]

- 6. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Inhibition of the leukotriene synthetase of rat basophil leukemia cells by diethylcarbamazine, and synergism between diethylcarbamazine and piriprost, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roles of 5-lipoxygenase and cysteinyl-leukotriene type 1 receptors in the hematological response to allergen challenge and its prevention by diethylcarbamazine in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of Diethylcarbamazine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylcarbamazine citrate (DEC) is a piperazine derivative that has been a cornerstone in the treatment of filarial infections for decades.[1] Beyond its well-established anthelmintic properties, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the multifaceted immunomodulatory actions of DEC, detailing its impact on various immune cells, its influence on key signaling pathways, and its effects on cytokine production. This document summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes complex biological interactions to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

Core Immunomodulatory Mechanisms of this compound

The immunomodulatory activity of this compound is complex and multifaceted, primarily revolving around two key areas: the sensitization of parasites to host immune attack and direct anti-inflammatory actions through the modulation of the arachidonic acid pathway.[1][2]

DEC is understood to alter the surface of microfilariae, making them more susceptible to recognition and clearance by the host's immune system.[1] This sensitization enhances the adherence and cytotoxic activities of immune cells, particularly eosinophils and neutrophils, against the parasite.[2]

Furthermore, DEC exhibits potent anti-inflammatory properties by interfering with the metabolism of arachidonic acid. It inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3] More recent evidence also points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a key mechanism underlying its anti-inflammatory effects.[2]

Quantitative Data on the Immunomodulatory Effects of DEC

The following tables summarize key quantitative findings from studies investigating the immunomodulatory effects of DEC on various immune cell functions and inflammatory markers.

Table 1: Effect of this compound on Granulocyte Adherence

| Immune Cell Type | DEC Concentration | Observed Effect | Reference |

| Human Neutrophils | 10 µg/mL | Significant enhancement of adherence to tissue culture plastic. | [1][4] |

| Human Eosinophils | Dose-dependent | Greater sensitivity and adhesive response compared to neutrophils. | [1][4] |

Table 2: Effect of this compound on Eosinophil Activation

| Biomarker | Treatment | Time Point | Observed Effect | Reference |

| CD69 Expression on Eosinophils | Single-dose DEC (8 mg/kg) | 24 hours post-treatment | Geometric mean expression increased from 1.0% to 21.5% of eosinophils. | [5][6] |

| Eosinophil Count | Single-dose DEC (8 mg/kg) | First 24 hours | Transient decrease in eosinophil count. | [5][7] |

| Eosinophil Count | Single-dose DEC (8 mg/kg) | Day 5 post-treatment | Significant rise in eosinophil count. | [5][7] |

Table 3: Effect of this compound on Lymphocyte Proliferation and Cytokine Production

| Immune Response | Experimental Model | Treatment | Observed Effect | Reference |

| Lymphocyte Proliferation | Humans with Brugia malayi infection | DEC treatment | Increased in vitro lymphocyte proliferative responses to microfilarial antigens in patients who became amicrofilaremic. | [8] |

| Lymphocyte Proliferation | Mice infected with Nocardia brasiliensis | DEC (6 mg/kg/day for one week) | Higher lymphocyte proliferation in response to N. brasiliensis antigens and concanavalin A at days 21 and 28 post-infection. | [1][9] |

| IFN-γ Production | In vitro LPS-stimulated rat PBMCs | DEC + Setaria equina ES product | Dose-dependent increase in IFN-γ. | [10] |

| Cytokine Production | BALB/c mice challenged with tetanus toxoid | Low-dose DEC (50 mg/day for 7 days) | Enhanced cytokine production. | [11] |

Table 4: Anti-inflammatory Effects of this compound

| Inflammatory Mediator/Pathway | Experimental Model | Treatment | Observed Effect | Reference |

| Leukotriene C4 (LTC4) Synthesis | Rat basophil leukemia cells | DEC | Inhibition of LTC4 synthetase with an EC50 of 3 mM. | [12] |

| TNF-α Production | Carrageenan-induced pleurisy in mice | DEC (50 mg/kg orally for 3 days) | Significant attenuation of TNF-α production in pleural exudate. | [13] |

| NF-κB Activation | Alcohol-induced liver injury in mice | DEC | Inhibition of NF-κB activation. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of DEC's immunomodulatory effects.

Granulocyte Adherence Assay

This protocol is adapted from studies assessing the effect of DEC on neutrophil and eosinophil adherence.[1][2][4]

Objective: To quantify the adherence of isolated human neutrophils and eosinophils to a plastic surface in the presence or absence of DEC.

Materials:

-

Ficoll-Hypaque solution for granulocyte separation.

-

RPMI-1640 medium.

-

Fetal calf serum (FCS).

-

This compound (DEC) stock solution.

-

96-well flat-bottom tissue culture plates.

-

Acid phosphatase substrate solution.

-

Spectrophotometer.

Procedure:

-

Granulocyte Isolation: Isolate granulocytes from heparinized venous blood of healthy donors using Ficoll-Hypaque density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated granulocytes in RPMI-1640 medium supplemented with 10% FCS to a final concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add 100 µL of the cell suspension to each well of a 96-well tissue culture plate.

-

Add 100 µL of RPMI-1640 medium containing various concentrations of DEC (e.g., 0, 1, 10, 100 µg/mL) to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 1 hour.

-

-

Removal of Non-adherent Cells: After incubation, gently wash the wells twice with pre-warmed RPMI-1640 to remove non-adherent cells.

-

Quantification of Adherent Cells:

-

Lyse the adherent cells in each well by adding 100 µL of a solution containing 0.1% Triton X-100.

-

Determine the number of adherent cells by measuring the activity of a cellular enzyme, such as acid phosphatase. Add 100 µL of the acid phosphatase substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Read the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of adherent cells for each DEC concentration relative to the control (no DEC).

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is a standard method for assessing lymphocyte proliferation and is based on methodologies used in studies evaluating DEC's effect on cellular immunity.[8][14][15][16]

Objective: To measure the proliferation of lymphocytes in response to antigens or mitogens in the presence or absence of DEC.

Materials:

-

Ficoll-Hypaque solution for peripheral blood mononuclear cell (PBMC) isolation.

-

RPMI-1640 medium supplemented with 10% human AB serum, L-glutamine, and antibiotics.

-

Antigen (e.g., filarial antigen) or mitogen (e.g., Phytohemagglutinin, PHA).

-

This compound (DEC) stock solution.

-

96-well round-bottom culture plates.

-

[³H]-Thymidine (1 µCi/well).

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Hypaque density gradient centrifugation.

-

Cell Culture:

-

Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing the desired antigen or mitogen.

-

Add 50 µL of medium containing various concentrations of DEC.

-

Culture the cells for 5-6 days at 37°C in a 5% CO2 humidified incubator.

-

-

[³H]-Thymidine Pulsing: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). A stimulation index can be calculated by dividing the mean CPM of stimulated cultures by the mean CPM of unstimulated cultures.

Intracellular Cytokine Staining by Flow Cytometry

This protocol provides a general framework for detecting intracellular cytokines, which can be adapted for studies on DEC's effects on cytokine profiles.[17][18][19]

Objective: To identify and quantify cytokine-producing cells at a single-cell level after stimulation and treatment with DEC.

Materials:

-

PBMCs or other immune cells of interest.

-

Cell culture medium.

-

Cell stimulant (e.g., PMA and Ionomycin, or specific antigen).

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8).

-

Fixation/Permeabilization buffer.

-

Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4).

-

Flow cytometer.

Procedure:

-

Cell Stimulation:

-

Culture cells in the presence of a stimulant and DEC for a predetermined period (e.g., 4-6 hours).

-

For the last few hours of culture, add a protein transport inhibitor to allow for intracellular cytokine accumulation.

-

-

Surface Staining:

-

Wash the cells and stain with fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibodies.

-

Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in a permeabilization buffer.

-

-

Intracellular Staining:

-

Add fluorescently-conjugated antibodies against intracellular cytokines to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in an appropriate buffer for flow cytometry.

-

Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within specific cell populations.

-

NF-κB Activation Assay (Western Blot)

This protocol describes the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus, a method relevant to understanding DEC's anti-inflammatory mechanism.[20][21][22]

Objective: To determine the effect of DEC on the nuclear translocation of the NF-κB p65 subunit in stimulated cells.

Materials:

-

Cell line of interest (e.g., macrophages).

-

Cell stimulant (e.g., Lipopolysaccharide, LPS).

-

This compound (DEC).

-

Nuclear and cytoplasmic extraction buffers.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

Primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with DEC for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., LPS) for a short period (e.g., 30-60 minutes).

-

-

Cell Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction buffers.

-

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against NF-κB p65.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the amount of p65 in the nuclear fraction to the loading control.

-

Compare the levels of nuclear p65 in DEC-treated cells to untreated controls to assess the inhibition of translocation.

-

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DEC.

Caption: DEC's inhibition of the Arachidonic Acid Pathway.

Caption: DEC's inhibition of the NF-κB Signaling Pathway.

Conclusion

This compound exhibits a remarkable range of immunomodulatory effects that extend beyond its primary use as an anthelmintic. Its ability to enhance host immune responses against parasites, coupled with its potent anti-inflammatory properties through the inhibition of the arachidonic acid and NF-κB pathways, underscores its therapeutic potential in a broader range of inflammatory and immune-mediated conditions. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a foundational resource for further research into the immunopharmacology of DEC and for the development of novel therapeutic strategies. Further investigation is warranted to fully elucidate the molecular targets of DEC and to explore its clinical utility in diverse disease contexts.

References

- 1. Immunomodulatory effect of diethylcarbamazine in mice infected with Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple and reproducible method to evaluate granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an antifilarial drug, stimulates human granulocyte adherence [agris.fao.org]

- 4. This compound, an antifilarial drug, stimulates human granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Posttreatment Reactions After Single-Dose Diethylcarbamazine or Ivermectin in Subjects With Loa loa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Posttreatment Reactions After Single-Dose Diethylcarbamazine or Ivermectin in Subjects With Loa loa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of treatment with diethylcarbamazine on immune responses to filarial antigens in patients infected with Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

- 11. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti- Arthrithic and Anti- Anaphylactic Effects of Diethylcarbamazine | Journal of Science and Technology [journal.knust.edu.gh]

- 13. Diethylcarbamazine attenuates the development of carrageenan-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hanc.info [hanc.info]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 18. lerner.ccf.org [lerner.ccf.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 22. fivephoton.com [fivephoton.com]

An In-depth Technical Guide to the History and Discovery of Diethylcarbamazine Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, synthesis, mechanism of action, and clinical evaluation of Diethylcarbamazine (DEC) Citrate, a cornerstone in the treatment of filarial diseases.

Introduction

Diethylcarbamazine (DEC) Citrate is a synthetic, piperazine-derived anthelmintic drug that has been instrumental in the global effort to eliminate lymphatic filariasis. First identified in 1947, its discovery marked a significant turning point in the management of debilitating parasitic infections caused by filarial nematodes such as Wuchereria bancrofti, Brugia malayi, and Loa loa. This document traces the journey of DEC from its initial synthesis to its widespread use in mass drug administration programs, providing technical details for researchers and drug development professionals.

History and Discovery

The discovery of Diethylcarbamazine is credited to the pioneering work of Dr. Yellapragada Subbarow and his team at Lederle Laboratories in 1947. The antifilarial properties of 1-diethylcarbamyl-4-methylpiperazine hydrochloride were first reported by Hewitt and colleagues in studies involving cotton rats (Litomosoides carinii) and dogs (Dirofilaria immitis). This was swiftly followed by successful trials in humans with Wuchereria bancrofti infections, demonstrating its potent microfilaricidal effects. These early studies laid the groundwork for decades of research into optimizing dosage and treatment schedules for effective filariasis control.

Synthesis of Diethylcarbamazine Citrate

The synthesis of Diethylcarbamazine involves the reaction of 1-methylpiperazine with diethylcarbamoyl chloride. The resulting free base is then converted to the more stable and water-soluble citrate salt for pharmaceutical use.

A general laboratory procedure is as follows:

Step 1: Synthesis of Diethylcarbamazine Base

-

In a reaction vessel, 1-methylpiperazine is reacted with diethylcarbamoyl chloride in an appropriate solvent.

-

The reaction mixture is stirred, typically under controlled temperature conditions, to facilitate the formation of the N-diethylcarbamoyl-N'-methylpiperazine (Diethylcarbamazine base).

-

During the reaction, hydrochloric acid is formed as a byproduct and is neutralized.

-

The resulting Diethylcarbamazine base is then isolated from the reaction mixture.

Step 2: Formation of this compound

-

The isolated Diethylcarbamazine base is dissolved in a suitable solvent.

-

A solution of citric acid is added to the solution of the base.

-

The mixture is stirred to allow for the formation of the this compound salt, which typically precipitates out of the solution.

-

The precipitated this compound is then filtered, washed, and dried to yield the final product.

Mechanism of Action

The mechanism of action of Diethylcarbamazine is multifaceted and not entirely elucidated, involving both direct effects on the parasite and modulation of the host's immune response. A key aspect of its action is the sensitization of microfilariae to the host's immune system, making them more susceptible to phagocytosis.

DEC's activity is known to be dependent on the host's inducible nitric-oxide synthase and the cyclooxygenase (COX) pathway. It interferes with the arachidonic acid metabolism in both the microfilariae and the host's endothelial cells. This interference is believed to inhibit the production of prostaglandins and leukotrienes, which are crucial for the parasite's ability to evade the host's immune system. Specifically, DEC has been shown to target the COX-1 enzyme. The disruption of the arachidonic acid pathway leads to the immobilization of microfilariae and enhances their clearance by host immune cells, such as platelets and granulocytes.

Experimental Protocols

Preclinical In Vivo Efficacy Assessment

A common preclinical model to assess the in vivo activity of DEC involves the use of BALB/c mice infected with Brugia malayi microfilariae.

Protocol Outline:

-

Infection: Male BALB/c mice are infected intravenously with B. malayi microfilariae.

-

Parasitemia Monitoring: 24 hours post-infection, blood samples are taken to establish a baseline microfilaremia level. Microfilariae are counted using a thick blood smear or a counting chamber technique.

-

Drug Administration: A single oral dose of DEC (e.g., 100 mg/kg) is administered to the infected mice. Control groups receive the vehicle (e.g., distilled water).

-

Post-Treatment Monitoring: Blood samples are collected at various time points (e.g., 5 minutes, 60 minutes, 24 hours, and 2 weeks) post-treatment to monitor the levels of circulating microfilariae.

-

Investigation of Mechanism: To investigate the role of the arachidonic acid pathway, some groups of mice can be pre-treated with inhibitors such as indomethacin (a COX inhibitor) or dexamethasone 30 minutes before DEC administration.

Early Clinical Trial Protocol for Lymphatic Filariasis

The early clinical trials for DEC aimed to establish its efficacy and safety in humans infected with Wuchereria bancrofti.

Protocol Outline:

-

Patient Selection: Participants are individuals with confirmed W. bancrofti infection, diagnosed by the presence of microfilariae in night blood smears.

-

Baseline Assessment: Pre-treatment assessment includes quantification of microfilarial density in the blood, physical examination, and basic laboratory tests.

-

Treatment Regimen:

-

Group A (Multi-dose): Receives DEC at a daily dose (e.g., 6 mg/kg of body weight) for a specified duration (e.g., 7-30 days).

-

Group B (Single-dose): Receives a single dose of DEC (e.g., 6 mg/kg of body weight).

-

Control Group: May receive a placebo.

-

-

Efficacy Evaluation: Microfilarial counts are repeated at various intervals post-treatment (e.g., 1 week, 6 months, 1 year, and 2 years) to assess the clearance and reappearance of microfilariae.

-

Safety Monitoring: Patients are closely monitored for adverse reactions, particularly the Mazzotti reaction, which is an inflammatory response to the death of microfilariae, characterized by fever, rash, and lymph node swelling. The severity of the Mazzotti reaction is often correlated with the intensity of the infection.

In Vitro Activity of Diethylcarbamazine Citrate Against Brugia malayi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylcarbamazine (DEC) has been a cornerstone in the global effort to eliminate lymphatic filariasis, a debilitating disease caused by the nematode parasite Brugia malayi. Despite its long-standing use, the precise mechanism of action of DEC remains a subject of intensive research. Historically, DEC was considered to have minimal direct effect on the parasite in vitro, with its potent in vivo activity largely attributed to modulation of the host's immune response. However, recent studies have unveiled a direct, albeit complex, action of DEC on the parasite's neuromuscular system. This technical guide provides an in-depth analysis of the in vitro activity of DEC against Brugia malayi, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed molecular pathways.

Quantitative Analysis of In Vitro Efficacy

The in vitro efficacy of Diethylcarbamazine Citrate against Brugia malayi is multifaceted, with effects observed on both adult worms and microfilariae. Recent evidence points towards a direct, spastic paralyzing effect on the parasite.

| Life Stage | Parameter | Drug Concentration | Observed Effect | Reference |

| Adult Female | Motility | 1 µM DEC | Potentiates emodepside-induced paralysis, reducing the EC50 of emodepside from 395 nM to 114 nM.[1][2] | [2][3] |

| Adult Female | Paralysis | 10 µM DEC | Induces a temporary spastic paralysis lasting approximately 100 minutes.[2] | [2] |

| Microfilariae | Motility | 30 µM DEC | Induces a rapid (<30 seconds) temporary spastic paralysis.[4] | [4] |

Experimental Protocols

Parasite Maintenance and Culture

Successful in vitro assessment of anthelmintic activity is critically dependent on the viability of the parasites.

-

Source of Parasites : Live adult female Brugia malayi can be obtained from the NIH/NIAID Filariasis Research Reagent Resource Center (FR3) at the University of Georgia, Athens, USA.[3] Microfilariae can be obtained by lavage of the peritoneal cavities of infected jirds (gerbils).[5]

-

Culture Medium : Parasites are typically maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] For experiments requiring visualization, phenol red-free medium is used.[3]

-

Incubation Conditions : Parasites are cultured individually in 24-well plates at 37°C in a humidified atmosphere of 5% CO2.[3][5]

Assessment of In Vitro Antifilarial Activity

-

Motility Assays : The primary method for assessing the in vitro effect of DEC is through motility assays. Worm movement is observed and scored at various time points after drug application. Automated systems like the "Worminator" can be used for quantitative analysis of paralysis.[2]

-

Calcium Imaging : To investigate the mechanism of action at the cellular level, changes in intracellular calcium concentrations in muscle cells can be measured using fluorescent calcium indicators like Fluo-4.[1]

-

Electrophysiology : Whole-cell voltage-clamp techniques on isolated muscle flaps can be employed to measure drug-induced changes in ion channel currents.[4]

Mechanism of Action: Signaling Pathways and Molecular Targets

The mode of action of DEC is now understood to be twofold: a direct effect on the parasite's neuromuscular system and an indirect, host-mediated response.

Direct Action on Parasite Muscle Cells

Recent research has demonstrated that DEC directly targets Transient Receptor Potential (TRP) channels in the muscle cells of Brugia malayi.[1][4][6]

This activation of TRP-2 channels leads to an influx of calcium ions, triggering muscle contraction and resulting in the observed spastic paralysis of the worm.[1][4]

Synergistic Action with Emodepside

DEC exhibits a synergistic effect with the anthelmintic drug emodepside. Emodepside is an activator of SLO-1 (BK) potassium channels. The potentiation of emodepside's paralytic effect by DEC is dependent on the presence of TRP-2 channels.[2][3]

Host-Mediated Mechanism

While direct effects are now evident, the classical understanding of DEC's mechanism involving the host immune system remains relevant, particularly for its in vivo efficacy.

DEC's activity in vivo is dependent on host iNOS and COX pathways.[7][8] Pre-treatment of animals with COX inhibitors like indomethacin significantly reduces DEC's efficacy.[7] It is thought that DEC sensitizes microfilariae to phagocytosis and enhances antibody-dependent cellular adherence, leading to their clearance from the bloodstream.[9][10][11]

Conclusion and Future Directions

The understanding of this compound's in vitro activity against Brugia malayi has evolved significantly. While the host immune response is crucial for its therapeutic effect in vivo, there is now compelling evidence for a direct, paralyzing action on the parasite's musculature through the activation of TRP channels. This dual mechanism of action, encompassing both direct and indirect effects, underscores the complexity of this long-standing antifilarial agent.

Future research should focus on:

-

Elucidating the full spectrum of TRP channels involved in DEC's action and their downstream signaling cascades.

-

Conducting comprehensive dose-response studies to establish precise IC50 and EC50 values for different life cycle stages of Brugia malayiin vitro.

-

Investigating the interplay between the direct paralyzing effect and the host immune response to fully understand the sequence of events leading to parasite clearance.

A deeper understanding of these mechanisms will not only shed light on the pharmacology of DEC but also pave the way for the development of novel anthelmintic strategies with improved efficacy and reduced side effects.

References

- 1. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylcarbamazine mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Certain Antibiotics Against Filarial Parasite Brugia malayi In Vitro: Possible Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethylcarbamazine elicits calcium signals by activation of Brugia malayi TRP-2b channels heterologously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brugia malayi: clearance of microfilaremia induced by diethylcarbamazine independently of antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethylcarbamazine enhances antibody-mediated cellular adherence to Brugia malayi microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Repurposing Diethylcarbamazine Citrate for Non-Filarial Diseases: A Technical Guide